molecular formula C21H28O B165732 10,20-Methanoretinal CAS No. 128434-80-0

10,20-Methanoretinal

Cat. No.: B165732
CAS No.: 128434-80-0
M. Wt: 296.4 g/mol
InChI Key: QLEXUFWJSPRFOP-LCYNHIKNSA-N
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Description

10,20-Methanoretinal is a complex organic compound characterized by its unique structure, which includes multiple conjugated double bonds and a cyclohexene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,20-Methanoretinal typically involves the use of starting materials such as 2,6,6-trimethylcyclohex-1-ene and but-3-en-2-one. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Specific details on the reaction conditions and catalysts used can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can help in achieving the desired quality of the product.

Chemical Reactions Analysis

Types of Reactions

10,20-Methanoretinal can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 10,20-Methanoretinal is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions between different biomolecules. Its ability to undergo various chemical reactions makes it a valuable tool for investigating enzyme mechanisms and metabolic pathways.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly in the design of molecules with specific biological activities.

Industry

In industrial applications, this compound is used in the production of fragrances and flavors. Its unique aroma profile makes it a valuable ingredient in the formulation of perfumes and food additives.

Mechanism of Action

The mechanism of action of 10,20-Methanoretinal involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of biomolecules, influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2e)-1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-buten-1-one: This compound shares a similar structure but differs in the position and nature of the functional groups.

    (2,6,6-Trimethylcyclohex-1-enylmethanesulfonyl)benzene: Another compound with a similar cyclohexene ring but different substituents.

Uniqueness

The uniqueness of 10,20-Methanoretinal lies in its specific arrangement of double bonds and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

128434-80-0

Molecular Formula

C21H28O

Molecular Weight

296.4 g/mol

IUPAC Name

(2E)-2-[(4E)-4-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-ylidene]cyclohex-2-en-1-ylidene]acetaldehyde

InChI

InChI=1S/C21H28O/c1-16(19-10-8-18(9-11-19)13-15-22)7-12-20-17(2)6-5-14-21(20,3)4/h7-8,10,12-13,15H,5-6,9,11,14H2,1-4H3/b12-7+,18-13-,19-16-

InChI Key

QLEXUFWJSPRFOP-LCYNHIKNSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/2\CC/C(=C\C=O)/C=C2)/C

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=C2CCC(=CC=O)C=C2)C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=C2CCC(=CC=O)C=C2)C

Synonyms

10,20-methanoretinal
10,20-methanoretinal, (E,E,E)-isomer
10,20-methanoretinal, (E,E,Z)-isomer
10,20-methanoretinal, (Z,E,Z)-isome

Origin of Product

United States

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